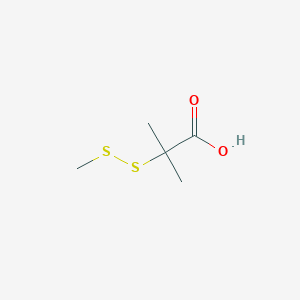![molecular formula C16H22N2O4 B15298406 4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid CAS No. 103433-38-1](/img/structure/B15298406.png)
4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring attached to a butanoic acid moiety, with a phenylmethoxycarbonyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid typically involves the reaction of piperazine with butanoic acid derivatives under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at desired positions. The phenylmethoxycarbonyl group can be introduced through a reaction with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group may play a role in binding to receptors or enzymes, leading to modulation of their activity. The piperazine ring can interact with various biological pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Phenylmethoxy)carbonyl]-1-piperidinebutanoic acid
- 4-[(Phenylmethoxy)carbonyl]-1-methylpiperazinebutanoic acid
Uniqueness
4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid is unique due to its specific combination of functional groups and the presence of the piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
103433-38-1 |
|---|---|
Fórmula molecular |
C16H22N2O4 |
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
4-(4-phenylmethoxycarbonylpiperazin-1-yl)butanoic acid |
InChI |
InChI=1S/C16H22N2O4/c19-15(20)7-4-8-17-9-11-18(12-10-17)16(21)22-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,19,20) |
Clave InChI |
QBQQTZFOFZLJGS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


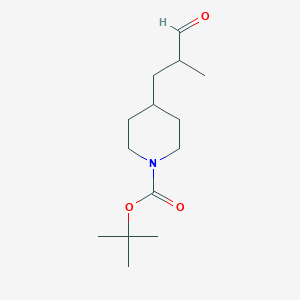
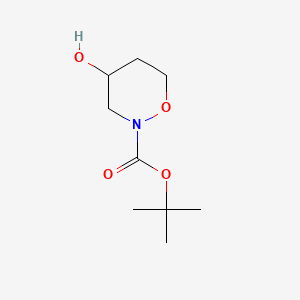
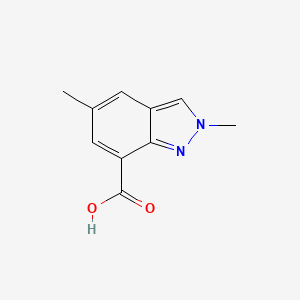
![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid](/img/structure/B15298359.png)
![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
![1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15298371.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B15298378.png)

![3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid](/img/structure/B15298386.png)
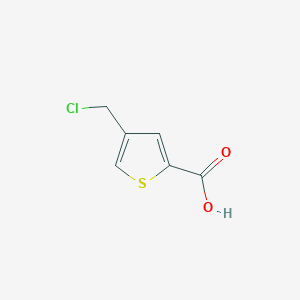
![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)


